N-benzyl-4-[2-({[(5-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a complex organic compound with significant implications in pharmaceutical research. Its molecular formula is and it has a molecular weight of approximately . This compound is classified as a benzamide derivative and is notable for its potential applications in various fields, including medicinal chemistry and drug development.
The synthesis of N-benzyl-4-[2-({[(5-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide can be achieved through several methods, primarily involving the reaction of benzamide derivatives with imidazole and sulfanyl groups. The general synthetic pathway includes the following steps:
Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity .
The molecular structure of N-benzyl-4-[2-({[(5-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide can be represented using various chemical notation systems:
InChI=1S/C26H23ClN4O2S/c1-18-7-12-23(22(27)15-18)30-24(32)17-34-26-28-13-14-31(26)21-10-8-20(9-11-21)25(33)29-16-19-5-3-2-4-6-19/h2-15H,16-17H2,1H3,(H,29,33)(H,30,32)
This notation provides a standard way to describe the compound's structure in databases.
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4)Cl
SMILES notation allows for a compact representation of the molecular structure.
The compound features a complex arrangement of aromatic rings, imidazole, and functional groups that contribute to its biological activity and solubility properties .
N-benzyl-4-[2-({[(5-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide participates in various chemical reactions due to its functional groups:
These reactions are critical for modifying the compound for enhanced pharmacological properties or for synthesizing related derivatives .
The mechanism of action for N-benzyl-4-[2-({[(5-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide primarily involves its interaction with biological targets such as enzymes or receptors. Studies indicate that compounds with imidazole and benzamide structures often exhibit:
Quantitative data on binding affinities and kinetic parameters are essential for understanding its pharmacodynamics .
The physical properties of N-benzyl-4-[2-({[(5-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide include:
| Property | Value |
|---|---|
| Molecular Weight | 491.0 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Purity | Typically ≥ 95% |
Chemical properties include stability under various pH conditions and reactivity towards nucleophiles due to the presence of electrophilic centers .
N-benzyl-4-[2-({[(5-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide has several scientific applications:
CAS No.: 490-10-8
CAS No.: 75-04-7
CAS No.:
CAS No.: 37734-05-7